
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is an organic compound with a complex structure that includes a pentenoic acid backbone, an acetyl group, a chlorine atom, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The presence of the chlorine atom and the ester group can influence the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetyl and chlorine groups, making it less reactive in certain chemical reactions.
2-Acetyl-4-chloro-4-pentenoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Chloro-2-pentenoic acid ethyl ester: Similar but lacks the acetyl group, influencing its chemical properties.
Uniqueness
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is unique due to the combination of functional groups that provide a distinct set of chemical properties.
Propriétés
Numéro CAS |
90675-53-9 |
|---|---|
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4-chloropent-4-enoate |
InChI |
InChI=1S/C9H13ClO3/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,2,4-5H2,1,3H3 |
Clé InChI |
KDAXONSPDLCLQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
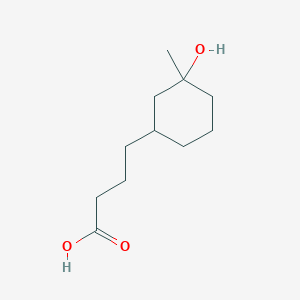

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
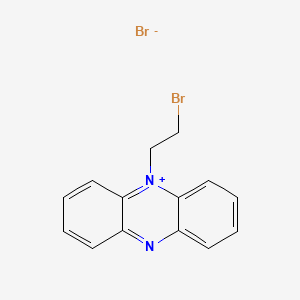
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
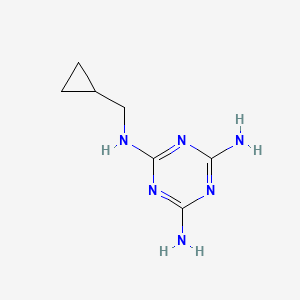
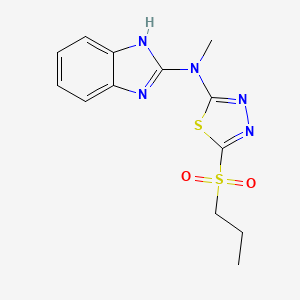
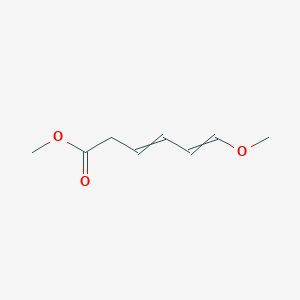
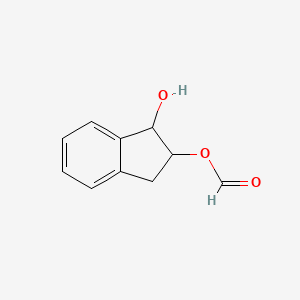
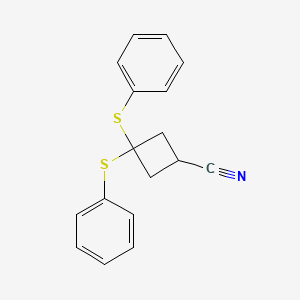
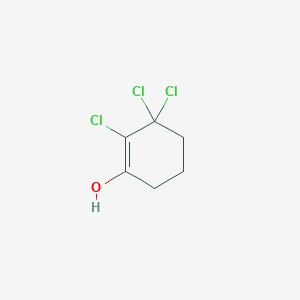

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
